molecular formula C9H7ClO4 B161432 methyl (E)-3-(5-carbonochloridoylfuran-2-yl)prop-2-enoate CAS No. 125812-04-6

methyl (E)-3-(5-carbonochloridoylfuran-2-yl)prop-2-enoate

Cat. No.: B161432
CAS No.: 125812-04-6
M. Wt: 214.6 g/mol
InChI Key: CDHJTILDESBRHP-HWKANZROSA-N
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Description

methyl (E)-3-(5-carbonochloridoylfuran-2-yl)prop-2-enoate is an organic compound featuring a furan ring substituted with a chlorocarbonyl group and a methyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (E)-3-(5-carbonochloridoylfuran-2-yl)prop-2-enoate typically involves the reaction of 5-(chlorocarbonyl)furan-2-carboxylic acid with methanol under esterification conditions. The reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion to the ester.

Industrial Production Methods

Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The use of catalysts and solvents that are easily recoverable and recyclable is also a common practice to enhance the sustainability of the process.

Chemical Reactions Analysis

Types of Reactions

methyl (E)-3-(5-carbonochloridoylfuran-2-yl)prop-2-enoate undergoes various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.

    Reduction: The chlorocarbonyl group can be reduced to a hydroxymethyl group.

    Substitution: The chlorocarbonyl group can be substituted with nucleophiles such as amines or alcohols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions often use bases like sodium hydroxide or potassium carbonate.

Major Products

    Oxidation: Products include furanones and other oxygenated furans.

    Reduction: Products include hydroxymethyl derivatives.

    Substitution: Products include amides, esters, and other substituted furans.

Scientific Research Applications

methyl (E)-3-(5-carbonochloridoylfuran-2-yl)prop-2-enoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a building block for pharmaceuticals.

    Industry: Utilized in the production of polymers and materials with specific properties.

Mechanism of Action

The mechanism of action of methyl (E)-3-(5-carbonochloridoylfuran-2-yl)prop-2-enoate involves its interaction with various molecular targets. The chlorocarbonyl group can react with nucleophiles, leading to the formation of covalent bonds with biomolecules. This interaction can affect the function of enzymes and other proteins, potentially leading to biological effects.

Comparison with Similar Compounds

Similar Compounds

    5-Chloromethylfurfural: Similar structure with a chloromethyl group instead of a chlorocarbonyl group.

    Methyl 5-(hydroxymethyl)furan-2-carboxylate: Similar structure with a hydroxymethyl group instead of a chlorocarbonyl group.

Uniqueness

methyl (E)-3-(5-carbonochloridoylfuran-2-yl)prop-2-enoate is unique due to the presence of both a chlorocarbonyl group and a methyl ester group on the furan ring

Properties

CAS No.

125812-04-6

Molecular Formula

C9H7ClO4

Molecular Weight

214.6 g/mol

IUPAC Name

methyl (E)-3-(5-carbonochloridoylfuran-2-yl)prop-2-enoate

InChI

InChI=1S/C9H7ClO4/c1-13-8(11)5-3-6-2-4-7(14-6)9(10)12/h2-5H,1H3/b5-3+

InChI Key

CDHJTILDESBRHP-HWKANZROSA-N

Isomeric SMILES

COC(=O)/C=C/C1=CC=C(O1)C(=O)Cl

SMILES

COC(=O)C=CC1=CC=C(O1)C(=O)Cl

Canonical SMILES

COC(=O)C=CC1=CC=C(O1)C(=O)Cl

Synonyms

2-Propenoic acid, 3-[5-(chlorocarbonyl)-2-furanyl]-, methyl ester, (E)- (9CI)

Origin of Product

United States

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